Nocardicin C - 59511-12-5

Nocardicin C

Catalog Number: EVT-15632811
CAS Number: 59511-12-5
Molecular Formula: C23H26N4O8
Molecular Weight: 486.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nocardicin C is a naturally occurring monocyclic β-lactam antibiotic that is part of the nocardicin family, which includes several related compounds with significant antibacterial properties. It was initially isolated from the fermentation broth of the actinomycete Nocardia uniformis. Nocardicin C exhibits structural and functional similarities to other β-lactams, particularly penicillins, but is distinguished by its unique structural features and biosynthetic pathway.

Source

Nocardicin C is derived from the Nocardia species, specifically Nocardia uniformis subsp. tsuyamanensis. The production of nocardicins, including nocardicin C, involves complex biosynthetic processes facilitated by nonribosomal peptide synthetases and various tailoring enzymes that modify the core structure to enhance its antibacterial activity .

Classification

Nocardicin C falls under the classification of natural products and is categorized as a monocyclic β-lactam antibiotic. It shares characteristics with other β-lactams but is unique due to its specific molecular structure and biosynthetic origin .

Synthesis Analysis

Methods

The synthesis of nocardicin C involves a series of enzymatic reactions catalyzed by nonribosomal peptide synthetases. The key steps include:

  1. Amino Acid Assembly: The initial assembly of amino acids into a tripeptide backbone occurs through the action of nonribosomal peptide synthetases, which utilize specific domains for substrate recognition and bond formation.
  2. Modification: Following the assembly, tailoring enzymes modify the tripeptide to form the β-lactam ring characteristic of nocardicin C. This includes oxidation and hydroxylation steps mediated by cytochrome P450 enzymes .

Technical Details

The biosynthetic gene cluster responsible for nocardicin production has been identified and characterized, revealing multiple genes encoding for nonribosomal peptide synthetases and tailoring enzymes. These enzymes work in concert to produce nocardicin C from simpler precursors through an intricate pathway involving various biochemical transformations .

Molecular Structure Analysis

Structure

Nocardicin C features a monocyclic β-lactam structure characterized by a unique side chain that contributes to its antibacterial activity. The core structure includes:

  • A β-lactam ring
  • A side chain containing a hydroxylamine group
  • Specific stereochemical configurations that enhance its interaction with bacterial targets .

Data

The molecular formula for nocardicin C is C15H18N4O5C_{15}H_{18}N_{4}O_{5}, with a molecular weight of approximately 334.33 g/mol. Its structural elucidation has been supported by various spectroscopic methods, including nuclear magnetic resonance and mass spectrometry.

Chemical Reactions Analysis

Reactions

Nocardicin C participates in several chemical reactions that are crucial for its biosynthesis and activity:

  1. Hydroxylation: Catalyzed by cytochrome P450 enzymes, this reaction introduces hydroxyl groups into the molecule, modifying its reactivity.
  2. Oxime Formation: The conversion of amine groups to oximes is a key step in forming the final structure of nocardicin C, enhancing its stability and biological activity .

Technical Details

The enzymatic processes involved in these reactions are highly specific, requiring precise conditions for optimal activity. Mutational analyses have provided insights into the roles of specific genes within the biosynthetic pathway, confirming their necessity for successful synthesis .

Mechanism of Action

Process

Nocardicin C exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting normal cell wall formation and leading to cell lysis.

Data

Studies indicate that nocardicin C has a broad spectrum of activity against Gram-negative bacteria, making it a valuable compound in combating resistant bacterial strains. Its mechanism shares similarities with other β-lactams but is distinguished by its unique binding affinities due to structural differences .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nocardicin C is typically presented as a white to off-white powder.
  • Melting Point: The compound exhibits a melting point range between 221°C and 224°C.
  • Solubility: It is soluble in water, which facilitates its use in various formulations .

Chemical Properties

  • Stability: Nocardicin C demonstrates stability under acidic conditions but can degrade under extreme pH or temperature variations.
  • Reactivity: The presence of functional groups such as hydroxylamines makes it reactive towards nucleophiles, influencing its antibacterial efficacy .
Applications

Scientific Uses

Nocardicin C has significant applications in microbiology and pharmacology:

  • Antibacterial Agent: It serves as an important research compound for developing new antibiotics targeting resistant bacterial strains.
  • Biosynthetic Studies: Researchers utilize nocardicin C as a model compound in studies exploring nonribosomal peptide synthesis and enzyme functionality within biosynthetic pathways.
  • Pharmaceutical Development: Its unique properties make it a candidate for further development into therapeutic agents against infections caused by Gram-negative bacteria .
Biosynthetic Pathways and Enzymatic Mechanisms

Gene Cluster Architecture in Nocardia uniformis subsp. tsuyamanensis

The nocardicin A biosynthetic gene cluster spans ~35 kb and comprises 14 open reading frames organized into three operons (nocR, nocT-nocI-nocK-nocL, and nocABC-nocF-nocG-nocN-nocD-nocE-nocO), with nocR encoding a pathway-specific transcriptional activator essential for cluster expression [2] [5]. Key functional components include:

  • Nonribosomal peptide synthetases (NRPS): nocA (11.1 kb) and nocB (5.8 kb) encoding the pentapeptide assembly line
  • Precursor biosynthesis: nocF, nocG, and nocN for p-hydroxyphenylglycine (pHPG) synthesis
  • Tailoring enzymes: nocL (cytochrome P450 for oxime formation), nocJ (epimerase), and nat (homoseryl transferase)
  • Regulatory/transport: nocR (SARP-family transcriptional activator) and nocH (major facilitator superfamily transporter) [1] [5]

Table 1: Core Genes in the Nocardicin Biosynthetic Cluster

GeneProtein FunctionRole in Biosynthesis
nocANRPS Module 1-3Activates and incorporates L-pHPG₁, L-Arg₂, D-pHPG₃
nocBNRPS Module 4-5Activates L-Ser₄ and L-pHPG₅; mediates β-lactam formation
nocLCytochrome P450Catalyzes N-oxidation of nocardicin C to form oxime
nocJPLP-dependent enzymeEpimerizes homoseryl side chain
nocF, nocG, nocNpHPG biosynthesis enzymesConvert L-tyrosine to L-pHPG
nocRSARP transcriptional regulatorActivates transcription of nocABC operon

Transcription of the cluster is tightly coordinated, with nocR disruption abolishing nocardicin production due to absent mRNA transcripts of early biosynthetic genes [2]. The physical arrangement ensures substrate channeling between enzymatic steps, particularly between NRPS modules and tailoring enzymes.

Role of Non-Ribosomal Peptide Synthetases (NRPSs) NocA and NocB in Peptide Backbone Assembly

Contrary to initial expectations of a tripeptide assembly, genetic and biochemical studies reveal that nocardicin G derives from an unusual pentapeptide precursor (L-pHPG–L-Arg–D-pHPG–L-Ser–L-pHPG) assembled by five NRPS modules across NocA and NocB [1] [5] [7]:

  • NocA: Modules 1-3 incorporate L-pHPG₁, L-Arg₂, and D-pHPG₃ (epimerized by embedded E domain)
  • NocB: Module 4 activates L-Ser₄; Module 5 activates L-pHPG₅ and mediates β-lactam formation
  • Domain organization: Each module contains adenylation (A), thiolation (T), and condensation (C) domains, with module 3 containing an additional epimerization (E) domain [5] [7]

Mutational inactivation of any thiolation domain (S→A mutations) abolishes nocardicin production, confirming all five modules are essential [5]. The pentapeptide undergoes post-assembly line processing where the N-terminal dipeptide (L-pHPG–L-Arg) is proteolytically removed to yield the tripeptide core of nocardicin G [1].

Table 2: NRPS Module Organization in NocA and NocB

NRPSModuleDomainsSubstrateKey Modifications
NocA1A-T-CL-pHPG
NocA2A-T-CL-Arg
NocA3C-A-T-EL-pHPGEpimerization to D-pHPG
NocB4C-A-TL-Serβ-Lactam ring formation
NocB5C-A-T-TEL-pHPGEpimerization and release

β-Lactam Ring Formation: Cis-Acting Thioesterase Domains and C5 Catalytic Residues

β-Lactam ring closure occurs in cis at the termination module (Module 5 of NocB) through an unprecedented dual-function condensation domain (C5) rather than via canonical thioesterase cyclization [1] [5] [6]:

  • Catalytic motif: C5 contains a variant HHHxxxDG sequence instead of the classical HHxxxDG motif
  • Mechanism: His790 acts as a base to deprotonate the seryl hydroxyl, enabling nucleophilic attack on the carbonyl of the PCP₄-bound thioester to form the four-membered ring
  • Mutational evidence: H790A mutation completely abolishes β-lactam formation without affecting peptide bond formation [1]

The thioesterase (TE) domain of NocB subsequently catalyzes two distinct reactions:

  • Epimerization: Complete L→D inversion of the C-terminal pHPG residue (≥100:1 stereoselectivity)
  • Hydrolysis: Release of pro-nocardicin G (pentapeptide β-lactam) [6]

Structural studies of NocTE reveal a specialized binding pocket accommodating both L- and D-pHPG configurations during epimerization, with catalysis proceeding through a serine-acyl enzyme intermediate (Ser1779) [6].

Epimerization Mechanisms: PLP-Dependent NocJ as a Novel β-Lactam Side Chain Epimerase

Epimerization events occur at two distinct biosynthetic stages:

  • Core peptide epimerization: The D-pHPG₃ residue in the pentapeptide backbone is generated by the embedded epimerization domain in NocA Module 3
  • Side chain epimerization: The homoseryl side chain (derived from S-adenosylmethionine transfer by Nat) undergoes L→D epimerization via NocJ, a pyridoxal 5′-phosphate (PLP)-dependent enzyme [1] [4]

NocJ represents a novel class of β-lactam side chain epimerases distinct from NRPS-integrated epimerization domains. Biochemical characterization confirms NocJ specifically epimerizes the α-carbon of the homoseryl side chain in late-stage intermediates like nocardicin E [4]. This modification is essential for the antibacterial activity of nocardicin A.

Cytochrome P450 NocL in Oxime Biosynthesis and Intermediate Oxidation

The signature syn-oxime moiety of nocardicin A is installed by NocL, a cytochrome P450 enzyme that catalyzes sequential N-oxidations [4] [5] [10]:

  • Hydroxylation of the 2′-amine of nocardicin C to hydroxylamine
  • Further oxidation to the syn-configured oxime of nocardicin A

In vitro reconstitution demonstrates NocL's substrate specificity:

  • Preferred substrate: Nocardicin C (tripeptide with free 2′-amine)
  • No activity: On nocardicin G or earlier intermediates lacking the homoseryl side chain [4] [10]

NocL represents a rare enzymatic strategy for oxime formation, distinct from flavin-dependent N-oxidases in hydroxamate siderophore biosynthesis. Its catalytic efficiency is enhanced when the substrate is bound to the NRPS carrier protein [10].

Accumulation of Nocardicin C in nocL Disruption Mutants: Precursor-Product Relationships

Genetic disruption of nocL provides definitive evidence of nocardicin C as the direct precursor of nocardicin A [4] [5] [10]:

  • Phenotype: nocL- mutants completely lack nocardicin A but accumulate nocardicin C at ~50 mg/L
  • Chemical complementation: In trans expression of nocL restores nocardicin A production
  • Pathway confirmation: Nocardicin C isolated from mutants is quantitatively converted to nocardicin A by purified NocL in vitro [4]

Table 3: Key Intermediates in Nocardicin Biosynthesis

IntermediateStructureModificationsAccumulation in Mutants
Pro-nocardicin GPentapeptide-β-lactamNRPS-assembled coreNot isolable
Nocardicin GTripeptide-β-lactamN-terminal dipeptide cleavedBaseline production
Nocardicin CHomoseryl side chain addedL-homoseryl configurationnocJ mutants
Nocardicin Asyn-Oxime formedD-homoseryl configurationnocL mutants (accumulate nocardicin C)

This precursor-product relationship establishes the biosynthetic sequence: Nocardicin G → Homoseryl transfer (Nat) → Nocardicin C → N-oxidation (NocL) → Nocardicin A. The accumulation of nocardicin C in nocL mutants confirms it as the physiological substrate for oxime formation [4] [10].

The nocardicin pathway exemplifies nature's ingenuity in complex natural product assembly, where non-canonical NRPS logic, novel β-lactam cyclization chemistry, and precise oxidative tailoring converge to produce a unique monocyclic β-lactam antibiotic scaffold. Understanding these mechanisms provides a foundation for bioengineering novel β-lactam variants.

Properties

CAS Number

59511-12-5

Product Name

Nocardicin C

IUPAC Name

2-amino-4-[4-[1-amino-2-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid

Molecular Formula

C23H26N4O8

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C23H26N4O8/c24-16(22(31)32)9-10-35-15-7-3-12(4-8-15)18(25)20(29)26-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-19,28H,9-11,24-25H2,(H,26,29)(H,31,32)(H,33,34)

InChI Key

CWTCWGGPTVMMLT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)O)N)N

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